molecular formula C30H24N2O6S B11185822 4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate

4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate

Cat. No.: B11185822
M. Wt: 540.6 g/mol
InChI Key: XWMYQGNHZJCMAU-UHFFFAOYSA-N
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Description

4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Indenoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indenoquinoline core.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.

    Sulfonation: The sulfonate group is introduced using sulfonating agents such as sulfur trioxide or chlorosulfonic acid.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate apart from similar compounds is its combination of functional groups, which confer unique chemical and physical properties. This makes it particularly versatile for various applications, from medicinal chemistry to materials science.

Properties

Molecular Formula

C30H24N2O6S

Molecular Weight

540.6 g/mol

IUPAC Name

[4-(9,11-dioxo-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl] 4-acetamidobenzenesulfonate

InChI

InChI=1S/C30H24N2O6S/c1-17(33)31-19-11-15-21(16-12-19)39(36,37)38-20-13-9-18(10-14-20)26-27-24(7-4-8-25(27)34)32-29-22-5-2-3-6-23(22)30(35)28(26)29/h2-3,5-6,9-16,26,32H,4,7-8H2,1H3,(H,31,33)

InChI Key

XWMYQGNHZJCMAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3C4=C(CCCC4=O)NC5=C3C(=O)C6=CC=CC=C65

Origin of Product

United States

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